molecular formula C12H10LiNO2 B6249192 lithium 2-(2-methylquinolin-4-yl)acetate CAS No. 2411266-22-1

lithium 2-(2-methylquinolin-4-yl)acetate

Cat. No.: B6249192
CAS No.: 2411266-22-1
M. Wt: 207.2
InChI Key:
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Description

Lithium 2-(2-methylquinolin-4-yl)acetate is an organic compound that features a lithium ion coordinated to a 2-(2-methylquinolin-4-yl)acetate ligand. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(2-methylquinolin-4-yl)acetate typically involves the reaction of 2-(2-methylquinolin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-(2-methylquinolin-4-yl)acetic acid+LiOHlithium 2-(2-methylquinolin-4-yl)acetate+H2O\text{2-(2-methylquinolin-4-yl)acetic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(2-methylquinolin-4-yl)acetic acid+LiOH→lithium 2-(2-methylquinolin-4-yl)acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2-methylquinolin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Lithium 2-(2-methylquinolin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(2-methylquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in certain cancer cells. Additionally, the lithium ion can modulate various signaling pathways, including those involving glycogen synthase kinase 3 (GSK-3) and inositol phosphates, which are important in mood regulation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to lithium 2-(2-methylquinolin-4-yl)acetate but without the lithium ion and acetate group.

    2-Methylquinoline: Lacks the acetate group and lithium ion.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.

Uniqueness

This compound is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

2411266-22-1

Molecular Formula

C12H10LiNO2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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